molecular formula C13H15N7 B3790329 2-ethyl-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]-2H-tetrazol-5-amine

2-ethyl-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]-2H-tetrazol-5-amine

Cat. No.: B3790329
M. Wt: 269.31 g/mol
InChI Key: GXEAJCYVUFHDSS-UHFFFAOYSA-N
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Description

Pyrazole and imidazole are both five-membered heterocyclic compounds. Pyrazole contains two nitrogen atoms at adjacent positions and three carbon atoms, while imidazole contains two non-adjacent nitrogen atoms and three carbon atoms . They are known for their broad range of chemical and biological properties and are the core of many natural products and commercially available drugs .


Synthesis Analysis

Pyrazole and imidazole derivatives can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a series of pyrazole derivatives were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .


Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by techniques such as NMR, mass spectral, and IR spectral studies . For example, the molecular structure of a compound was confirmed by single crystal X-ray analysis .


Chemical Reactions Analysis

The chemical reactions of these compounds can be influenced by various factors. For instance, the activity of compounds with substituents on the phenyl was found to follow the order: electron-drawing group > neutral group > donor-drawing group .


Physical and Chemical Properties Analysis

These compounds generally appear as white or colorless solids and are highly soluble in water and other polar solvents . Their physical and chemical properties can be confirmed by techniques such as melting point determination and NMR spectroscopy .

Mechanism of Action

The mechanism of action of these compounds can vary depending on their structure and the target they interact with. For example, Fipronil, a pyrazole-containing compound, acts as an inhibitor of GABA–chloride ion channel .

Safety and Hazards

The safety and hazards of these compounds can vary depending on their structure and usage. For instance, some compounds showed excellent herbicidal activity but had detrimental effects on rice in greenhouse safety experiments .

Properties

IUPAC Name

2-ethyl-N-[(2-phenylpyrazol-3-yl)methyl]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7/c1-2-19-17-13(16-18-19)14-10-12-8-9-15-20(12)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEAJCYVUFHDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-ethyl-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]-2H-tetrazol-5-amine

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